Carbetocin acetate

Description

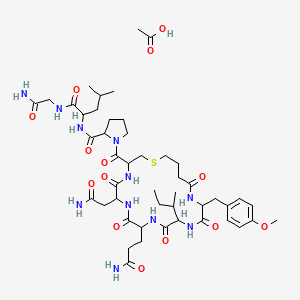

Carbetocin acetate (C₄₇H₇₃N₁₁O₁₄S, molecular weight: 1048.21 g/mol) is a synthetic oxytocin analogue approved for preventing postpartum hemorrhage (PPH) due to its prolonged duration of action and enhanced stability compared to endogenous oxytocin . Its acetate salt formulation improves solubility, with reported dissolution in DMSO (125 mg/mL) and water (10 mg/mL) . Structurally, carbetocin replaces the disulfide bridge of oxytocin with a stable ethylene group, reducing enzymatic degradation and extending its half-life to 40–60 minutes, significantly longer than oxytocin’s 3–5 minutes .

Its clinical use is prominent in cesarean sections and high-risk vaginal deliveries, with a single intravenous dose (100 μg) providing sustained uterine contraction for 1–2 hours . Market analyses project its API market to grow at a CAGR of 11.20%, reaching $120 million by 2033, driven by rising maternal healthcare demands .

Properties

Molecular Formula |

C47H73N11O14S |

|---|---|

Molecular Weight |

1048.2 g/mol |

IUPAC Name |

acetic acid;N-[1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[6-(2-amino-2-oxoethyl)-9-(3-amino-3-oxopropyl)-12-butan-2-yl-15-[(4-methoxyphenyl)methyl]-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacycloicosane-3-carbonyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C45H69N11O12S.C2H4O2/c1-6-25(4)38-44(66)51-28(15-16-34(46)57)40(62)52-31(21-35(47)58)41(63)54-32(23-69-18-8-10-37(60)50-30(42(64)55-38)20-26-11-13-27(68-5)14-12-26)45(67)56-17-7-9-33(56)43(65)53-29(19-24(2)3)39(61)49-22-36(48)59;1-2(3)4/h11-14,24-25,28-33,38H,6-10,15-23H2,1-5H3,(H2,46,57)(H2,47,58)(H2,48,59)(H,49,61)(H,50,60)(H,51,66)(H,52,62)(H,53,65)(H,54,63)(H,55,64);1H3,(H,3,4) |

InChI Key |

AWSBRHKQUFVWPU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSCCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OC)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of carbetocin acetate involves solid-liquid phase combination synthesis of polypeptides. The process includes the following steps :

Coupling of Amino Resins: Successive coupling of amino resins with Fmoc-Gly-OH, Fmoc-Leu-OH, Fmoc-Pro-OH, Fmoc-Cys (Alloc)-OH, Fmoc-Asn (Trt)-OH, Fmoc-Gln (Trt)-OH, and Fmoc-Ile-OH using a coupling agent.

Deprotection of Cysteine: Removal of cysteine protection under alkaline conditions.

Reaction with 4-Halogen Butyric Acid: Coupling with H-Tyr (OMe)-OtBu.

Cyclization and Purification: Liquid phase cyclization followed by purification through high-performance countercurrent chromatography and freeze-drying to obtain carbetocin.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high yield and purity. The process involves advanced techniques like high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

Carbetocin acetate undergoes various chemical reactions, including:

Oxidation: Involves the formation of disulfide bonds between cysteine residues.

Reduction: Breaking of disulfide bonds to form free thiol groups.

Substitution: Replacement of protecting groups during synthesis

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, iodine.

Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.

Substitution Reagents: Trifluoroacetic acid (TFA) for deprotection

Major Products

The major product formed from these reactions is the cyclic peptide structure of this compound, which is essential for its biological activity .

Scientific Research Applications

Carbetocin acetate is a synthetic analogue of oxytocin, a naturally occurring hormone, and is used primarily for preventing postpartum hemorrhage (PPH) . Carbetocin's longer half-life compared to oxytocin makes it particularly useful in single-dose applications .

Medical Applications

Prevention of Postpartum Hemorrhage (PPH): Carbetocin is primarily used to prevent excessive bleeding after childbirth, especially following Cesarean sections . After a Cesarean section, the uterus may not contract on its own, necessitating the administration of oxytocin or a similar drug to restore uterine tone and prevent hemorrhage . Studies suggest it is also effective following vaginal births .

Comparison with Oxytocin: In 2018, a heat-stable formulation of carbetocin was found to be as effective as oxytocin in reducing PPH after vaginal delivery . This is particularly significant in developing countries where maintaining the cold chain for drug transport and storage is challenging . Carbetocin has a longer half-life (85 to 100 minutes) compared to oxytocin (3.5 minutes), resulting in longer-lasting effects . A single dose of carbetocin has been shown to reduce the need for additional oxytocin therapy following a Cesarean section .

Uterotonic Effects: Carbetocin has an effective uterine contractile effect on the pregnant uterus and the just-produced uterus . It can be combined with oxytocin receptors of uterine smooth muscle to cause rhythmic contraction of the uterus . The frequency and the uterine tension are increased on the basis of the original contraction .

Other potential applications: Carbetocin may be a potential therapeutic treatment for social disorders such as anxiety disorder and autism spectrum disorder .

Administration and Dosage

Carbetocin is administered in a hospital setting via intravenous or intramuscular injection . The recommended dose for an average adult female is 100 ug . Uterine contractile effects are apparent within two minutes and can last for approximately one hour, with maximum binding occurring about 30 minutes after intramuscular injection . It is administered immediately after parturition to minimize the risk of PPH by inducing uterine contractions, increasing muscle tone, and thickening the blood . If further uterine stimulation is needed, other oxytocic uterotonic drugs may be used .

Adverse Events

A relatively rare adverse event is placenta interception during cesarean section caused by carbetocin, which is intravenously injected immediately .

Heat-Stable Carbetocin

Ferring Pharmaceuticals developed a heat-stable formulation of carbetocin (0.1 mg/mL carbetocin in sodium succinate buffer, mannitol, and methionine) for use in low and middle-income countries . Stability data shows that ≥95% purity of the peptide was maintained for a minimum of 3 years at 30°C, 6 months at 40°C, 3 months at 50°C, and 1 month at 60°C . The heat-stable carbetocin formulation was not sensitive to freezing or light .

Pharmacokinetics

Carbetocin has a half-life ranging from 85 to 100 minutes, which is much longer than oxytocin's half-life of approximately 3.5 minutes . The bioavailable dose is around 80% . The elimination half-life following intravenous administration is around 40 minutes, with minimal renal elimination (0.7%) . Elimination may occur partially through enzymatic degradation of peptides, primarily on the C-terminal end, and both elimination and volume of distribution are not dose-dependent .

Research and Clinical Trials

Clinical Trial: A study is underway to determine if room-temperature stable carbetocin is a safe and effective alternative to oxytocin .

Mechanism of Action

Carbetocin acetate exerts its effects by binding to oxytocin receptors present on the smooth musculature of the uterus. This binding results in rhythmic contractions of the uterus, increased frequency of existing contractions, and increased uterine tone. The oxytocin receptor content of the uterus increases during pregnancy, reaching a peak at the time of delivery .

Comparison with Similar Compounds

Table 1: Pharmacokinetic and Receptor Binding Profiles

Key Findings :

- Receptor Selectivity : Carbetocin exhibits functional selectivity for OXTR-mediated Gq signaling over β-arrestin pathways, unlike oxytocin, which activates both pathways equally. This may reduce desensitization and improve therapeutic longevity .

- Degradation Resistance: Carbetocin’s modified structure avoids cleavage by placental leucine aminopeptidase, a key enzyme that inactivates oxytocin .

- Central Effects : Carbetocin’s ability to activate central OXTRs (e.g., in stress-response brain regions) differentiates it from peripherally acting agents like atosiban .

Table 2: Clinical Outcomes in Postpartum Hemorrhage Prevention

Key Findings :

- Safety Profile: Carbetocin has fewer cardiovascular side effects (e.g., hypotension) than ergometrine-based regimens . However, long-term carcinogenicity risks (e.g., uterine cancer) require further study .

Cost-Effectiveness and Market Penetration

- Cost per Dose : Carbetocin ($8–10/dose) is more expensive than oxytocin ($0.5–1/dose) but cost-effective in reducing PPH-related morbidity . A 20% price reduction could make it the dominant first-line option .

- Market Growth: North America holds 38% market share due to advanced obstetric care, while Asia-Pacific is the fastest-growing region (CAGR: 13.5%) driven by healthcare investments in India and China .

Biological Activity

Carbetocin acetate is a synthetic analog of oxytocin, primarily used in obstetrics to prevent postpartum hemorrhage (PPH) following vaginal delivery and cesarean sections. This article delves into its biological activity, pharmacokinetics, efficacy, safety profile, and relevant case studies.

This compound acts as an agonist at the oxytocin receptor, facilitating uterine contractions and promoting the expulsion of the placenta. Its mechanism is similar to that of oxytocin but with a longer half-life and enhanced stability, making it suitable for clinical applications without the need for continuous infusion.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its absorption, distribution, metabolism, and excretion:

- Absorption : After intravenous (IV) administration, carbetocin shows rapid onset of action with peak concentrations reached within 30 minutes for intramuscular (IM) injections. Bioavailability is approximately 77% for IM administration .

- Distribution : The volume of distribution at pseudo-equilibrium is about 22 liters. Carbetocin exhibits linear pharmacokinetics within the dose range of 400 to 800 micrograms .

- Elimination : The terminal half-life ranges from 33 to 55 minutes depending on the route of administration. Less than 1% of the drug is excreted unchanged by the kidneys, indicating predominant non-renal elimination pathways .

| Parameter | IV Administration (100 mcg) | IM Administration (100 mcg) |

|---|---|---|

| AUC0-∞ (ng*h/mL) | 2.762 | 2.147 |

| Cmax (ng/mL) | 7.232 | 1.030 |

| t1/2 (h) | 0.548 | 0.916 |

Efficacy in Clinical Studies

Carbetocin has been evaluated in multiple clinical trials comparing its efficacy to oxytocin:

- Postpartum Hemorrhage Prevention : In a randomized controlled trial involving over 14,000 women, carbetocin was shown to be as effective as oxytocin in preventing PPH but required fewer additional uterotonics and uterine massages post-delivery .

- Meta-analysis Findings : A Cochrane review indicated that carbetocin significantly reduced the need for additional uterotonics compared to oxytocin (risk ratio [RR] = 0.62; 95% CI: 0.44 to 0.88) during cesarean deliveries .

Safety Profile

The safety profile of carbetocin is comparable to that of oxytocin, with common adverse effects including nausea, vomiting, and headache. In large-scale studies, the incidence of treatment-emergent adverse events (TEAEs) was similar between carbetocin and oxytocin groups:

| Adverse Event | Carbetocin (%) | Oxytocin (%) |

|---|---|---|

| Anemia | 0.2 | 0.3 |

| Abdominal Pain | <1 | <1 |

| Pyrexia | <1 | <1 |

Carbetocin has not shown mutagenic or carcinogenic potential in preclinical studies .

Case Studies and Real-World Applications

Several case studies have highlighted the effectiveness of carbetocin in various clinical settings:

- Case Study on Cesarean Delivery : A study involving women undergoing elective cesarean sections demonstrated that those receiving carbetocin had significantly lower blood loss compared to those treated with oxytocin or Syntometrine® .

- Room Temperature Stable Formulation : The development of a stable formulation that does not require refrigeration has been particularly beneficial in resource-limited settings where maintaining cold storage is challenging. This formulation has shown comparable efficacy in preventing PPH while enhancing accessibility .

Q & A

Q. How is the receptor binding affinity of carbetocin acetate determined compared to endogenous oxytocin?

Methodological Answer: Radioligand binding assays using cell membranes expressing oxytocin receptors are standard. Competitive binding studies with tritiated oxytocin can quantify dissociation constants (Ki). This compound exhibits a Ki of 7.1 nM for wild-type oxytocin receptors, but this increases to 1.17 µM for chimeric N-terminal constructs (E1), highlighting structural specificity in receptor interactions . Discrepancies in Ki values may arise from receptor splice variants or experimental conditions (e.g., temperature, pH).

Q. What analytical techniques validate the purity and stability of this compound in experimental formulations?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (C18 columns) is recommended for purity assessment (>99.86% as per synthetic batches). Mass spectrometry (high-resolution MS) confirms molecular weight (1048.22 g/mol), while ¹H/¹³C NMR in DMSO-d6 verifies structural integrity. Stability studies should include accelerated degradation tests under varying temperatures and humidity, with nitrogen storage to prevent oxidation .

Advanced Research Questions

Q. How can contradictory efficacy data for this compound in postpartum hemorrhage (PPH) models be resolved?

Methodological Answer: Conduct meta-analyses adjusting for variables such as dosage (e.g., 2–20 mg/kg in rodent models), animal species, and outcome measures (e.g., blood loss volume vs. uterine contraction frequency). Sensitivity analyses, as seen in pharmacoeconomic studies, can isolate confounding factors like adverse event rates (e.g., nausea, hypertension) or differences in comparator drugs (e.g., oxytocin’s lower adverse event costs) . Multi-center trials with standardized protocols are critical for harmonizing data.

Q. What experimental designs assess this compound’s blood-brain barrier (BBB) permeability and CNS effects?

Methodological Answer: In vivo models using tracer techniques (e.g., intravenous injection followed by CSF sampling) quantify BBB penetration. Positron emission tomography (PET) with radiolabeled this compound can map CNS receptor engagement. Behavioral assays (e.g., forced swim test for antidepressant activity) should pair with receptor knockout models to confirm oxytocin receptor-mediated effects .

Methodological Tables

Q. Table 1: Comparative Receptor Binding Profiles of this compound

| Receptor Construct | Ki Value | Experimental Model | Reference |

|---|---|---|---|

| Wild-type oxytocin receptor | 7.1 nM | Radioligand binding | |

| Chimeric N-terminal (E1) | 1.17 µM | Competitive binding |

Q. Table 2: Analytical Methods for this compound Characterization

Key Considerations for Experimental Design

- Reproducibility : Follow reporting standards (e.g., detailed synthesis protocols for novel compounds, adverse event documentation) to align with journals like the Beilstein Journal of Organic Chemistry .

- Data Contradictions : Use threshold analyses to evaluate cost-effectiveness trade-offs in clinical research or adjust for batch-to-batch variability in synthetic purity .

- Ethical Compliance : For CNS studies, justify animal models (e.g., mice for BBB permeability) and adhere to institutional guidelines for behavioral testing .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.